molecular formula C8H2N4O B1197261 4,7-Dicyanobenzofurazan CAS No. 20138-81-2

4,7-Dicyanobenzofurazan

Cat. No.: B1197261
CAS No.: 20138-81-2
M. Wt: 170.13 g/mol
InChI Key: STGXMFRWNTUBGV-UHFFFAOYSA-N
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Description

4,7-Dicyanobenzofurazan is a chemical compound with the molecular formula C8H2N4O It is a derivative of benzofurazan, characterized by the presence of two cyano groups at the 4 and 7 positions of the benzofurazan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Dicyanobenzofurazan typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4,7-dinitrobenzofurazan with a suitable reducing agent to introduce the cyano groups. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

4,7-Dicyanobenzofurazan undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert this compound into other derivatives with different functional groups.

    Substitution: The cyano groups in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions, typically under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized benzofurazan compounds.

Scientific Research Applications

4,7-Dicyanobenzofurazan has several scientific research applications, including:

Comparison with Similar Compounds

4,7-Dicyanobenzofurazan can be compared with other benzofurazan derivatives, such as:

  • 4,7-Dimethylbenzofurazan
  • 4,7-Dibromobenzofurazan
  • 4-Bromo-6-cyanobenzofurazan
  • 4,5-Dicyanobenzofurazan

These compounds share a similar core structure but differ in the substituents attached to the benzofurazan ring. The presence of cyano groups in this compound imparts unique chemical properties, such as increased electron-withdrawing effects, which can influence its reactivity and biological activity .

Properties

IUPAC Name

2,1,3-benzoxadiazole-4,7-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2N4O/c9-3-5-1-2-6(4-10)8-7(5)11-13-12-8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STGXMFRWNTUBGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NON=C2C(=C1)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00173965
Record name 4,7-Dicyanobenzofurazan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00173965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20138-81-2
Record name 4,7-Dicyanobenzofurazan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020138812
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,7-Dicyanobenzofurazan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00173965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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